

Measuring p97 ATPase Activity After M410 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: M410

Cat. No.: B1574365

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Introduction

p97, also known as Valosin-Containing Protein (VCP), is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a critical role in cellular protein homeostasis.[1][2] It functions as a molecular segregase, utilizing the energy from ATP hydrolysis to extract ubiquitinated proteins from cellular structures such as the endoplasmic reticulum, mitochondria, and chromatin, thereby facilitating their degradation by the proteasome.[1][3] This central role in the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy makes p97 a compelling therapeutic target for diseases characterized by protein aggregation and dysregulated protein clearance, including cancer and neurodegenerative disorders.

M410 is a potent and selective inhibitor of p97 ATPase activity. It belongs to a class of small molecules that includes its well-characterized precursors, ML240 and ML241.[4][5][6] These compounds competitively inhibit the D2 ATPase domain of p97, leading to the disruption of p97-mediated protein degradation, induction of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells.[7]

These application notes provide detailed protocols for measuring the in vitro and cellular activity of p97 ATPase following treatment with **M410**. The included methodologies are essential for researchers studying the mechanism of action of p97 inhibitors, screening for novel drug candidates, and characterizing their effects on cellular signaling pathways.

Data Presentation

The inhibitory activity of **M410** and its precursors on p97 ATPase can be quantified by determining their half-maximal inhibitory concentration (IC₅₀). The following table summarizes the biochemical potency of closely related p97 inhibitors.

Compound	Target	Assay Type	IC ₅₀ (nM)	Reference(s)
ML240	p97 ATPase	Biochemical ATPase Assay	100	[5] [8]
ML241	p97 ATPase	Biochemical ATPase Assay	100	[4] [6]
DBeq	p97 ATPase	Biochemical ATPase Assay	1500	[9]
CB-5083	p97 AAA ATPase	Biochemical ATPase Assay	11	[9]
NMS-873	p97 ATPase	Biochemical ATPase Assay	30	[9]

Experimental Protocols

In Vitro p97 ATPase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol describes a bioluminescence-based assay to measure the ATPase activity of purified p97 by quantifying the amount of ADP produced. The ADP-Glo™ Kinase Assay is a highly sensitive method suitable for determining the IC₅₀ of inhibitors like **M410**.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- Purified recombinant human p97 protein
- **M410** (or other p97 inhibitors)
- ATP

- ADP-Glo™ Kinase Assay kit (Promega)
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 1 mM DTT
- White, opaque 96-well or 384-well plates

Procedure:

- Compound Preparation: Prepare a serial dilution of **M410** in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
- Enzyme and Substrate Preparation:
 - Dilute the purified p97 enzyme in Assay Buffer to a final concentration of 5-10 nM.
 - Prepare an ATP solution in Assay Buffer. The final ATP concentration should be at or near the K_m of p97 for ATP (typically 100-500 μM).
- Reaction Setup:
 - Add 5 μL of the diluted **M410** solution or vehicle control (DMSO in Assay Buffer) to the wells of the microplate.
 - Add 10 μL of the diluted p97 enzyme solution to each well.
 - Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
 - Initiate the ATPase reaction by adding 10 μL of the ATP solution to each well.
 - Incubate the plate at 37°C for 60 minutes.
- ADP Detection:
 - Equilibrate the plate to room temperature.

- Add 25 μ L of ADP-Glo™ Reagent to each well to stop the ATPase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 50 μ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
- Incubate at room temperature for 30-60 minutes in the dark.
- Data Acquisition: Measure the luminescence using a plate-reading luminometer.
- Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the p97 ATPase activity. Calculate the percent inhibition for each **M410** concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.[13][14][15] The principle is based on the ligand-induced thermal stabilization of the target protein.

Materials:

- Cultured cells (e.g., HCT116, HeLa)
- **M410**
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Lysis Buffer: PBS with protease and phosphatase inhibitors
- PCR tubes or strips

- Thermal cycler
- Equipment for protein quantification (e.g., BCA assay)
- SDS-PAGE and Western blotting reagents
- Primary antibody against p97
- Secondary antibody (HRP-conjugated)
- Chemiluminescence substrate

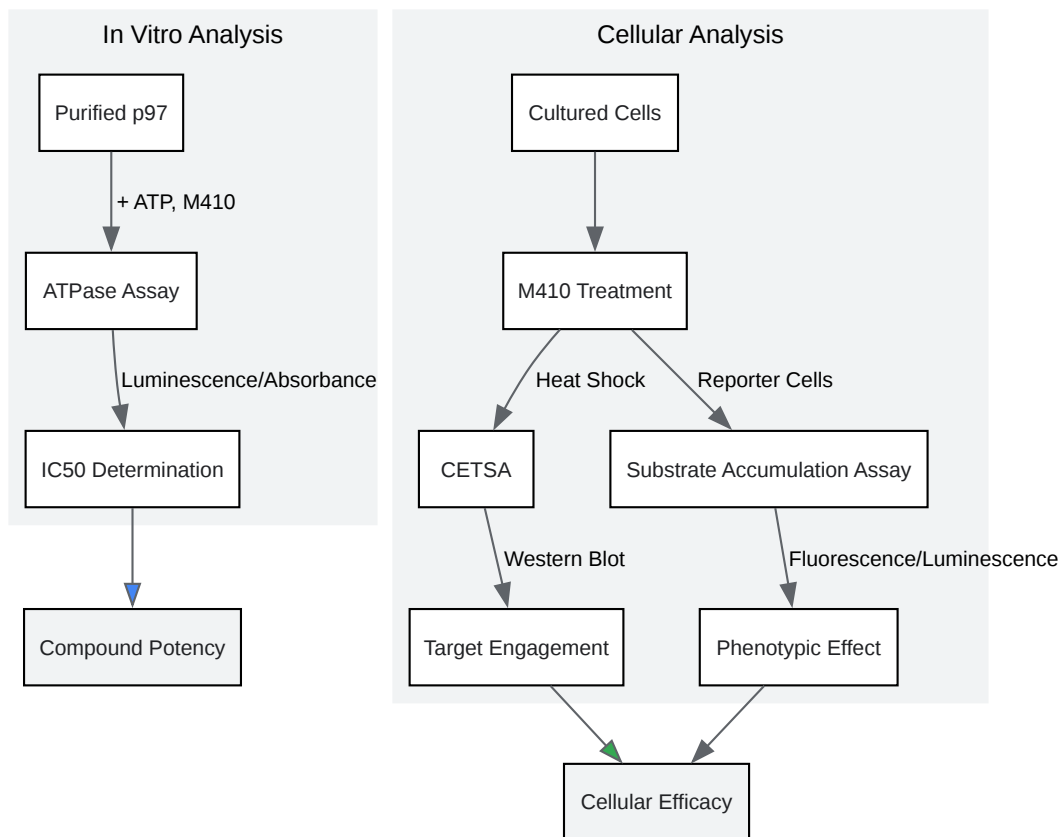
Procedure:

- Cell Treatment:
 - Plate cells and grow to 70-80% confluency.
 - Treat the cells with various concentrations of **M410** or vehicle (DMSO) for a specified time (e.g., 1-4 hours) in complete medium.
- Heating Step:
 - Harvest the cells, wash with PBS, and resuspend in PBS.
 - Aliquot the cell suspension into PCR tubes.
 - Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.
- Cell Lysis and Protein Extraction:
 - Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
 - Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein.

- Protein Analysis:
 - Carefully collect the supernatant (soluble fraction).
 - Determine the protein concentration of each sample.
 - Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a p97-specific antibody.
- Data Analysis: Quantify the band intensities of the soluble p97 at each temperature and **M410** concentration. Ligand binding will result in a shift of the melting curve to higher temperatures. Plot the amount of soluble p97 as a function of temperature to generate melting curves and determine the melting temperature (T_m) for each condition. An increase in T_m in the presence of **M410** indicates target engagement.

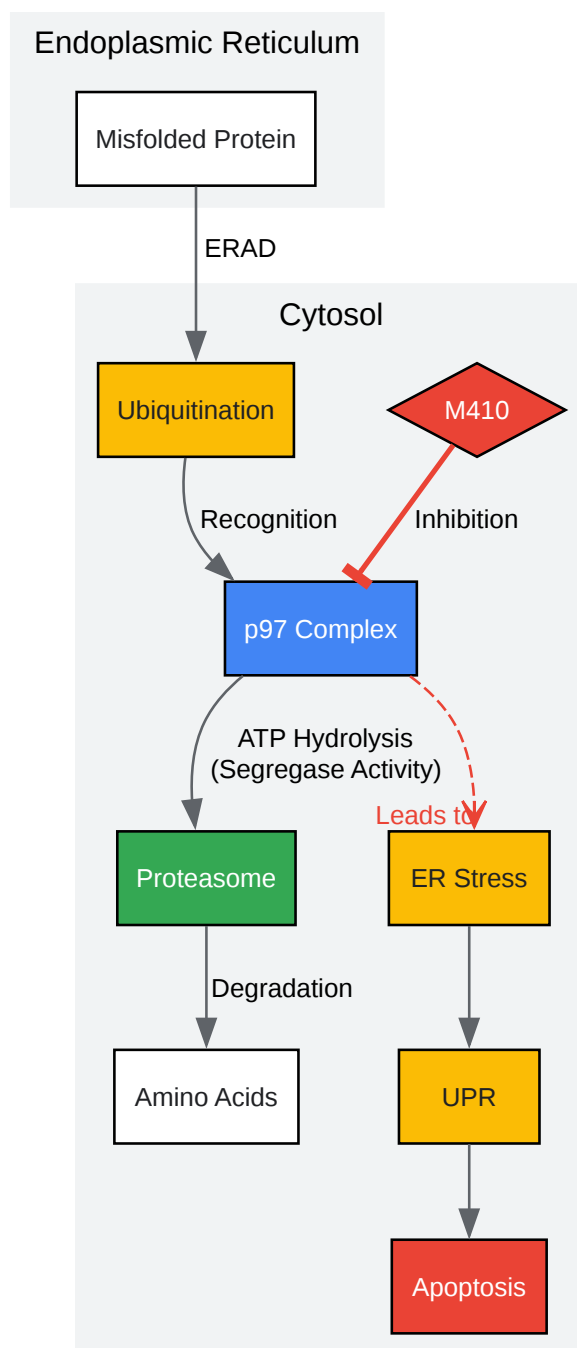
Mandatory Visualizations

Experimental Workflow for p97 Inhibition Analysis

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Caption: Workflow for assessing p97 inhibition.

p97-Mediated Protein Degradation and Inhibition by M410

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Caption: Inhibition of p97 by **M410** disrupts protein degradation.

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- To cite this document: BenchChem. [Measuring p97 ATPase Activity After M410 Treatment: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574365#measuring-p97-atpase-activity-after-m410-treatment]

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